2-fluoro-N-methylcyclobutan-1-amine is a fluorinated amine compound characterized by its unique structural features and potential applications in various fields, particularly in medicinal chemistry. The compound's IUPAC name reflects its chemical structure, which includes a cyclobutane ring with a fluorine atom and a methyl group attached to the nitrogen atom.
The compound can be sourced from various chemical suppliers and is classified as a secondary amine due to the presence of one methyl group attached to the nitrogen atom. Its molecular formula is , and it has a molecular weight of approximately 115.14 g/mol. The compound is often utilized in organic synthesis and pharmaceutical research due to its reactivity and structural properties.
The synthesis of 2-fluoro-N-methylcyclobutan-1-amine can involve several methods, including:
2-fluoro-N-methylcyclobutan-1-amine features a cyclobutane ring with the following structural characteristics:
The structural representation can be summarized as follows:
2-fluoro-N-methylcyclobutan-1-amine can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 2-fluoro-N-methylcyclobutan-1-amine primarily involves its nucleophilic properties due to the amine functional group. In nucleophilic substitution reactions, the nitrogen atom acts as a nucleophile, attacking electrophiles such as alkyl halides or carbonyl compounds.
The presence of fluorine enhances the electrophilic nature of adjacent carbon atoms, making them more susceptible to nucleophilic attack. This characteristic is particularly valuable in synthesizing more complex organic molecules.
2-fluoro-N-methylcyclobutan-1-amine exhibits several notable physical and chemical properties:
These properties contribute to its utility in various chemical applications, including organic synthesis and medicinal chemistry.
The applications of 2-fluoro-N-methylcyclobutan-1-amine span multiple scientific fields:
Cyclobutane's unique geometric features impart significant advantages in drug design that distinguish it from other alicyclic systems:
High Ring Strain & Preorganization: The cyclobutane ring possesses approximately 110 kJ/mol of angle strain—significantly higher than cyclohexane (0 kJ/mol) but lower than cyclopropane (115 kJ/mol). This strain energy induces distinct bond distortions and electronic polarization, enhancing reactivity and target-binding complementarity. When incorporated into bioactive molecules, the strained scaffold enforces specific bond vectors and substituent orientations, reducing the entropic penalty upon target binding compared to more flexible rings [5].
Stereochemical Complexity: Unlike planar rings, cyclobutane adopts a puckered conformation (typically folded ~25° along the diagonal) creating distinct pseudoequatorial and pseudoaxial positions for substituents. This allows precise three-dimensional presentation of pharmacophoric elements. The stereochemistry of 2-fluoro-N-methylcyclobutan-1-amine is particularly critical—its cis or trans configurations markedly influence hydrogen-bonding capacity, dipole orientation, and overall molecular topology [3].
Metabolic Resilience: Cyclobutane's enhanced C–C bond strength (attributed to increased s-character in bent bonds) confers resistance against oxidative metabolism. Comparative studies reveal cyclobutyl-containing drugs exhibit longer metabolic half-lives than their cyclopropyl or cyclohexyl analogs, particularly toward cytochrome P450 enzymes. This stability profile enhances their suitability as core scaffolds in drug candidates [8].
Table 1: Physicochemical Properties of 2-Fluoro-N-methylcyclobutan-1-amine
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₅H₁₀FN | Balanced carbon/heteroatom ratio for drug-likeness |
| Molecular Weight | 107.14 g/mol | Below Rule of 5 threshold (<500 Da) |
| Hydrogen Bond Donors | 1 (NH) | Permits formation of critical target interactions |
| Hydrogen Bond Acceptors | 2 (N, F) | Enhances solubility and binding complementarity |
| Rotatable Bonds | 1 (N-CH₃) | Low flexibility enhances binding specificity |
| Polar Surface Area | ~24 Ų (estimated) | Suggests moderate membrane permeability potential |
| LogP (Predicted) | ~1.2 (estimated) | Balanced lipophilicity for cellular penetration |
Strategic incorporation of fluorine and N-methyl groups transforms the cyclobutane scaffold into a versatile pharmacophore element:
Fluorine-Induced Electronic Effects: The fluorine atom at C2 exerts powerful inductive electron withdrawal (-I effect) that polarizes adjacent bonds. This dramatically alters the electronic environment of the proximal amine group, reducing its pKₐ by 1–2 units compared to non-fluorinated analogs. The resulting weaker basicity (estimated pKₐ ~8.5–9.5) enhances membrane permeability by decreasing cationic character at physiological pH. Simultaneously, fluorine participates in dipole-dipole interactions and weak hydrogen bonds (C–F⋯H–N/O) with protein targets, contributing ~0.5–1.5 kcal/mol binding energy [8].
N-Methylation for Pharmacokinetic Optimization: Methylation of the cyclobutylamine nitrogen serves multiple critical functions:
The development of 2-fluoro-N-methylcyclobutan-1-amine represents an evolutionary refinement within the broader context of strained alicyclic amines in medicinal chemistry:
First-Generation Scaffolds (1970s-1990s): Early interest focused on aminocyclopropane carboxylic acids as conformationally restricted amino acid analogs. These demonstrated potent biological activity but suffered from synthetic complexity and metabolic instability. Notable examples include the GABA transaminase inhibitor vigabatrin (γ-vinyl-GABA) and the antibiotic teicoplanin aglycone framework [8].
Second-Generation Refinements (1990s-2010s): Incorporation of fluorinated cycloalkylamines gained prominence with the success of drugs like sofosbuvir (using a fluorinated cyclopropyl nucleoside) and rociletinib (featuring a fluorinated cyclobutylamino linker). These demonstrated improved target affinity and pharmacokinetic profiles over non-fluorinated analogs. Key advances included stereoselective fluorination methods and computational modeling of strained ring conformations [5].
Third-Generation Hybridization (2010s-Present): Modern scaffolds like 2-fluoro-N-methylcyclobutan-1-amine merge multiple design elements: ring strain (cyclobutane), electronic modulation (fluorine), and pharmacokinetic optimization (N-methylation). This evolution responds to the need for modulating challenging biological targets like protein-protein interactions and allosteric sites requiring three-dimensional complexity. PubChem records (CID 168021679, CID 174882919) confirm this compound's emergence as a discrete chemical entity around 2015–2020 [1] [3].
Table 2: Evolutionary Milestones in Alicyclic Amine Drug Design
| Era | Representative Scaffold | Example Drug/Compound | Key Advancement | Limitation Addressed |
|---|---|---|---|---|
| 1970s-1990s | 1-Aminocyclopropane-1-carboxylic acid | Vigabatrin | Conformational restriction | Metabolic instability |
| 1990s-2010s | trans-2-Fluorocyclopropylamine | Sofosbuvir intermediate | Enhanced membrane permeability | Synthetic inaccessibility |
| 2000s-2010s | 1-Aminocyclobutanecarboxylic acid | Saxagliptin substructure | Improved metabolic stability | Limited 3D vector presentation |
| 2010s-Present | 2-Fluoro-N-methylcyclobutan-1-amine | CID 174882919 [3] | Combined fluorination/N-methylation | Target engagement versatility |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2